

In Vivo Imaging Techniques to Assess AC-262536 Effects: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-262536 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on muscle and bone in preclinical studies.[1][2][3] As a partial agonist of the androgen receptor, it offers the potential for tissue-selective benefits, such as increased muscle mass and bone density, with a reduced risk of the androgenic side effects associated with traditional anabolic steroids.[1][2][4] To rigorously evaluate the in vivo efficacy and safety of AC-262536 and other SARMs, robust and quantitative imaging techniques are essential. These non-invasive methods allow for longitudinal monitoring of tissue-specific changes in living animals, providing critical data for preclinical drug development.

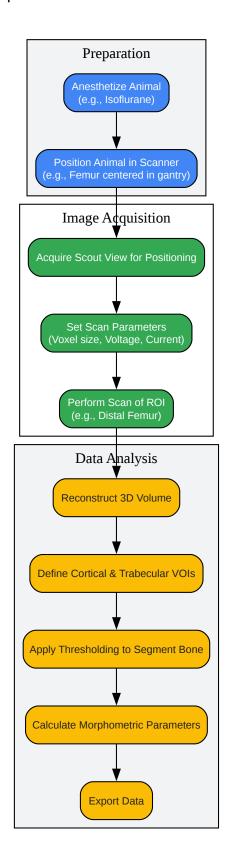
These application notes provide detailed protocols for three key in vivo imaging modalities—Dual-Energy X-ray Absorptiometry (DXA), Micro-Computed Tomography (micro-CT), and Magnetic Resonance Imaging (MRI)—to assess the effects of **AC-262536** on body composition, bone microarchitecture, and muscle volume in rodent models.

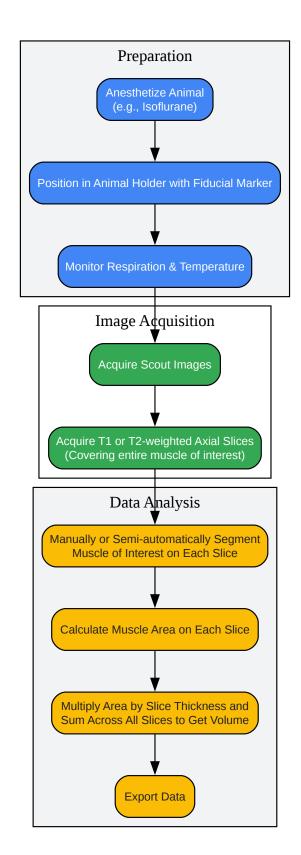
Signaling Pathway of AC-262536

AC-262536 selectively binds to the androgen receptor (AR) in anabolic tissues like muscle and bone. Upon binding, the **AC-262536**/AR complex translocates to the nucleus, where it modulates the transcription of target genes involved in protein synthesis and bone formation,



leading to anabolic effects. Its partial agonism results in a blunted effect in androgenic tissues like the prostate.







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